

Unveiling the Anti-Angiogenic Power of (S)-SAR131675: A Technical Guide

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Compound of Interest					
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the anti-angiogenic and anti-lymphangiogenic potential of **(S)-SAR131675**, a potent and selective inhibitor of Vascular Endothelial Growth Factor Receptor-3 (VEGFR-3). This document consolidates key quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action to serve as a comprehensive resource for the scientific community.

Core Mechanism of Action

(S)-SAR131675 is an ATP-competitive inhibitor of the VEGFR-3 tyrosine kinase.[1] Its primary mechanism of action involves blocking the phosphorylation of VEGFR-3, a key receptor in the signaling pathways that drive the formation of new lymphatic vessels (lymphangiogenesis) and, to a lesser extent, blood vessels (angiogenesis).[2] By inhibiting VEGFR-3, **(S)-SAR131675** effectively curtails the proliferation and migration of lymphatic endothelial cells, processes that are crucial for tumor growth and metastasis.[2][3]

Quantitative Efficacy and Selectivity

(S)-SAR131675 demonstrates high potency for VEGFR-3 with significant selectivity over other related kinases, including VEGFR-1 and VEGFR-2. This selectivity is crucial for minimizing off-target effects.



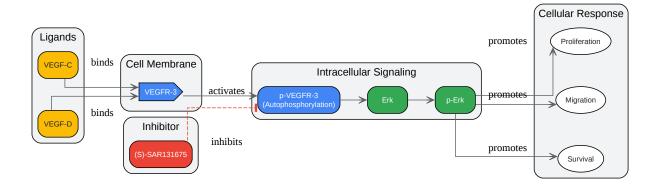
Target	Assay Type	IC50 (nmol/L)	Ki (nmol/L)	Reference(s)
VEGFR-3	Recombinant Kinase Assay	23 ± 7	~12	[4]
Autophosphoryla tion (HEK cells)	20 - 45	-	[2][5][6]	
VEGFR-2	Recombinant Kinase Assay	235	-	[4]
Autophosphoryla tion	~280	-	[4]	
VEGFR-1	Recombinant Kinase Assay	> 3000	-	[4]
Autophosphoryla tion	~1000	-	[4]	

Cellular Process (Cell Type)	Stimulant	IC50 (nmol/L)	Reference(s)
Lymphatic Cell Survival (Primary Human)	VEGF-C	14	[4]
VEGF-D	17	[4]	
VEGF-A	664	[4]	
Lymphatic Cell Proliferation (Primary Human)	VEGF-C/D	~20	[2][6]
Erk Phosphorylation (Lymphatic Cells)	VEGF-C	~30	[4]
Cell Migration (HLMVEC)	VEGF-C	< 30	[4]
VEGF-A	~100	[4]	



Signaling Pathway of (S)-SAR131675 Inhibition

(S)-SAR131675 exerts its anti-angiogenic and anti-lymphangiogenic effects by inhibiting the VEGFR-3 signaling cascade. Upon binding of its ligands, primarily VEGF-C and VEGF-D, VEGFR-3 dimerizes and autophosphorylates, initiating downstream signaling. A key pathway affected is the MAP kinase cascade, leading to the phosphorylation of Erk. **(S)-SAR131675** blocks the initial autophosphorylation of VEGFR-3, thereby preventing the activation of Erk and subsequent cellular responses like proliferation and migration.



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Caption: Inhibition of the VEGFR-3 signaling pathway by (S)-SAR131675.

Experimental Protocols In Vitro Assays

- 1. VEGFR-3 Kinase Assay (Recombinant Human)
- Objective: To determine the direct inhibitory effect of (S)-SAR131675 on VEGFR-3 kinase activity.
- Methodology:

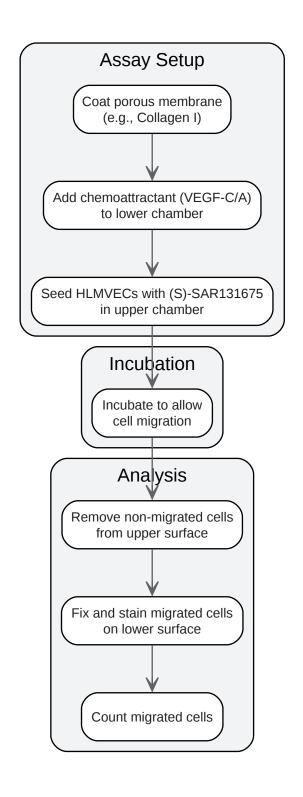


- Multiwell plates are pre-coated with the substrate poly-Glu-Tyr (polyGT).[4]
- The kinase reaction is performed in a buffer containing 50 mM HEPES (pH 7.4), 20 mM MgCl₂, 0.1 mM MnCl₂, and 0.2 mM Na₃VO₄.[4]
- Recombinant human VEGFR-3 is incubated with 30 μM ATP and varying concentrations of (S)-SAR131675.[4]
- The level of substrate phosphorylation is quantified, typically by ELISA, to determine the IC50 value.[4]
- 2. VEGFR-3 Autophosphorylation Assay (HEK293 Cells)
- Objective: To assess the inhibition of VEGFR-3 autophosphorylation in a cellular context.
- Methodology:
 - Human Embryonic Kidney (HEK293) cells are transiently transfected to overexpress VEGFR-3.[2]
 - Cells are serum-starved and then stimulated with a VEGFR-3 ligand (e.g., VEGF-C) in the presence of varying concentrations of (S)-SAR131675.[7]
 - Cell lysates are collected and subjected to SDS-PAGE and Western blotting.
 - Phosphorylated VEGFR-3 is detected using an antibody specific for phosphorylated tyrosine residues (e.g., anti-p-tyr1063/1068-VEGFR-3).[7] The IC50 is determined by quantifying the reduction in phosphorylation.
- 3. Lymphatic Endothelial Cell Proliferation Assay
- Objective: To evaluate the effect of **(S)-SAR131675** on the proliferation of primary human lymphatic endothelial cells (HDLECs).
- · Methodology:
 - HDLECs are seeded in culture plates and serum-starved.



- Cells are stimulated with VEGF-C (e.g., 10 ng/mL) in the presence of a range of (S)-SAR131675 concentrations.[8]
- Cell proliferation is assessed after a defined period (e.g., 24-48 hours) using methods such as the trypan blue exclusion assay or EdU incorporation followed by flow cytometry.
 [8]
- 4. Endothelial Cell Migration Assay (Boyden Chamber)
- Objective: To measure the inhibitory effect of (S)-SAR131675 on the migration of human lung microvascular endothelial cells (HLMVEC).
- Methodology:
 - A Boyden chamber with a porous membrane (e.g., 8 μm pore size) coated with an extracellular matrix component (e.g., collagen type I) is used.[9]
 - The lower chamber contains serum-free medium with a chemoattractant (e.g., VEGF-C or VEGF-A).[9]
 - HLMVECs are seeded in the upper chamber in serum-free medium containing different concentrations of (S)-SAR131675.
 - After incubation, non-migrated cells on the upper surface of the membrane are removed.
 - Migrated cells on the lower surface are fixed, stained, and counted.





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Caption: Workflow for the endothelial cell migration assay.

In Vivo Models

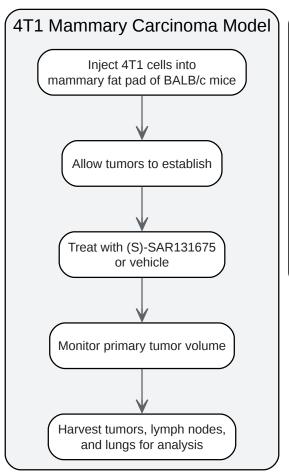


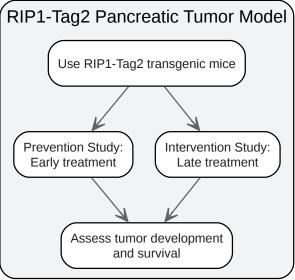
1. 4T1 Mammary Carcinoma Model

- Objective: To assess the anti-tumor and anti-metastatic efficacy of (S)-SAR131675 in a syngeneic mouse model of breast cancer.
- Methodology:
 - 4T1 murine breast cancer cells are cultured and prepared for injection.[10]
 - Female BALB/c mice are inoculated with 4T1 cells, typically into the mammary fat pad.[11]
 - Once tumors are established, mice are treated with (S)-SAR131675 (e.g., 30-100 mg/kg/day, oral gavage) or vehicle.[6]
 - Primary tumor volume is monitored regularly.
 - At the end of the study, primary tumors, lymph nodes, and lungs are harvested to assess tumor growth and metastasis. Metastatic burden in distant organs can be quantified by clonogenic assays.[12]
- 2. RIP1-Tag2 Pancreatic Neuroendocrine Tumor Model
- Objective: To evaluate the effect of (S)-SAR131675 on spontaneous tumor development in a transgenic mouse model.
- · Methodology:
 - RIP1-Tag2 transgenic mice, which spontaneously develop pancreatic neuroendocrine tumors, are used.[13]
 - Prevention Study: Treatment with (S)-SAR131675 (e.g., 100 mg/kg/day) is initiated at an early stage (e.g., 5 weeks of age) and continued for a defined period (e.g., until 10 weeks of age).[1] The number of angiogenic islets is then quantified.
 - Intervention Study: Treatment is started after tumors have developed (e.g., at 10 weeks of age).[1] Tumor burden is assessed at a later time point (e.g., 12.5 weeks).[4]



Survival studies may also be conducted with treatment initiated at a later stage (e.g., 12 weeks).[1]





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Caption: General workflow for in vivo efficacy studies of (S)-SAR131675.

Conclusion

(S)-SAR131675 is a highly potent and selective inhibitor of VEGFR-3 with demonstrated anti-angiogenic and anti-lymphangiogenic activity both in vitro and in vivo. Its ability to effectively block the proliferation and migration of lymphatic endothelial cells, coupled with its efficacy in preclinical tumor models, underscores its potential as a therapeutic agent for cancer. The detailed methodologies provided in this guide offer a framework for the continued investigation and development of **(S)-SAR131675** and other selective VEGFR-3 inhibitors.



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